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Compound of Interest

Compound Name: 1-Allylhydantoin

Cat. No.: B1289076 Get Quote

Disclaimer: Direct experimental data and detailed protocols for 1-allylhydantoin are limited in

the readily available scientific literature. The following application notes and protocols are

based on the broader class of hydantoin and thiohydantoin derivatives and are intended to

serve as a comprehensive guide for researchers interested in exploring the potential of 1-
allylhydantoin and its analogues.

Introduction
Hydantoin (imidazolidine-2,4-dione) and its sulphur analogue, thiohydantoin, represent a class

of five-membered heterocyclic scaffolds that are of significant interest in medicinal chemistry.[1]

[2] These structures are considered "privileged" due to their ability to interact with a wide range

of biological targets. The hydantoin core possesses two hydrogen bond donors and two

acceptors, along with multiple sites for substitution (N-1, N-3, and C-5), allowing for the

generation of diverse chemical libraries with a wide spectrum of pharmacological activities.[1]

[3][4] Clinically used drugs such as the anticonvulsant phenytoin, the antibacterial

nitrofurantoin, and the anticancer drug enzalutamide feature the hydantoin moiety,

underscoring its therapeutic importance.[1][5] Derivatives of hydantoin have been investigated

for a multitude of applications, including as anticancer, antimicrobial, anticonvulsant, and anti-

inflammatory agents.[1][2][3][5]

The introduction of an allyl group at the N-1 position, as in 1-allylhydantoin, offers a unique

structural feature that can influence the compound's pharmacokinetic and pharmacodynamic

properties. The allyl group can participate in various interactions with biological targets and

provides a potential site for further chemical modification.
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Key Applications and Biological Activities of
Hydantoin Derivatives
While specific data for 1-allylhydantoin is scarce, the broader family of hydantoin derivatives

has demonstrated significant potential in several therapeutic areas.

Anticonvulsant Activity
Hydantoin derivatives are well-established as anticonvulsant agents.[2][4][6] The mechanism of

action for many hydantoin-based anticonvulsants, like phenytoin, involves the modulation of

voltage-gated sodium channels in neurons.

Representative Data for Phenylmethylenehydantoins (PMHs):

A study on phenylmethylenehydantoins (PMHs) revealed that substitutions on the phenyl ring

significantly impact anticonvulsant activity, as determined by the maximal electroshock seizure

(MES) assay.[7]

Compound Substituent ED₅₀ (MES) in mg/kg

12 3,4-dimethyl 39 ± 4

14 4-isopropyl 28 ± 2

Phenytoin (reference) 30 ± 2

Table 1: Anticonvulsant activity

of selected

phenylmethylenehydantoin

derivatives.[7]

Antimicrobial Activity
Hydantoin and thiohydantoin derivatives have shown promise as antimicrobial agents against a

range of bacterial and fungal pathogens.[8][9] Some derivatives are believed to exert their

effect by disrupting the bacterial cell membrane.[5]

Representative Data for 5-Alkenyl Hydantoin Derivatives:
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A study on various 5,5-disubstituted hydantoins, including those with alkenyl side chains,

demonstrated their in vitro antimicrobial activity. The minimum inhibitory concentration (MIC)

was determined for several bacterial strains.[8]

Compound Bacterial Strain MIC (μg/mL)

Hyd6 P. aeruginosa ATCC 27853 62.5

Hyd12 B. animalis subsp. lactis 250

Hyd13 S. aureus 500

Table 2: Minimum Inhibitory

Concentrations (MICs) of

representative 5-alkenyl

hydantoin derivatives against

various bacterial strains.[8]

Anticancer Activity
The hydantoin scaffold is a key component of several anticancer drugs, and novel derivatives

continue to be explored for their potential as antineoplastic agents.[3][4][10] Their mechanisms

of action are diverse and can include the inhibition of cell proliferation and the induction of

apoptosis.[11]

Representative Data for Imidazolidine-2,4-dione Derivatives:

In a study evaluating imidazolidine-2,4-dione derivatives for their anticancer activity, the half-

maximal lethal dose (LD₅₀) against the MCF-7 breast cancer cell line was determined.[1]
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Compound Structure
LD₅₀ (μg/mL) against MCF-
7

3e

3-{[1,3-Dimethyl-2,6-di(4'-

nitrophenyl)piperidin-4-

ylidene]amino}imidazolidine-

2,4-dione

20.4

Table 3: Anticancer activity of a

representative imidazolidine-

2,4-dione derivative.[1]

Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of hydantoin

derivatives, which can be adapted for 1-allylhydantoin.

Protocol 1: Synthesis of Hydantoin Derivatives
Several synthetic routes to hydantoins have been established.[12] One common method is the

Bucherer-Bergs reaction. A simpler, more direct method for synthesizing N-substituted

hydantoins can be achieved through the cyclization of corresponding ureido derivatives.

Example: Synthesis of 3,5-disubstituted hydantoins

This method involves the reaction of α-amino methyl ester hydrochlorides with carbamates to

form ureido derivatives, which subsequently cyclize under basic conditions.[12]

Materials:

α-amino methyl ester hydrochloride

Carbamate

Suitable solvent (e.g., ethanol)

Base (e.g., sodium ethoxide)
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Procedure:

Dissolve the α-amino methyl ester hydrochloride and carbamate in the chosen solvent.

Add the base to the reaction mixture.

Heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-

layer chromatography (TLC).

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

Purify the resulting hydantoin derivative using column chromatography or recrystallization.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing
(Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound

against a specific bacterium.

Materials:

Test compound (e.g., a hydantoin derivative)

Bacterial culture in logarithmic growth phase

Cation-adjusted Mueller-Hinton Broth (CAMHB)

96-well microtiter plates

Spectrophotometer

Procedure:

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

Perform serial two-fold dilutions of the compound in CAMHB in the wells of a 96-well plate.
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Inoculate each well with a standardized bacterial suspension to a final concentration of

approximately 5 x 10⁵ CFU/mL.

Include positive (bacteria only) and negative (broth only) controls.

Incubate the plates at 37°C for 18-24 hours.

The MIC is defined as the lowest concentration of the compound that completely inhibits

visible growth of the microorganism.

Protocol 3: In Vitro Anticancer Activity Assay (MTT
Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used

to measure cytotoxicity of potential medicinal agents.

Materials:

Cancer cell line (e.g., MCF-7)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Test compound

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

96-well plates

Microplate reader

Procedure:

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate

for 24 hours to allow for cell attachment.
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Treat the cells with various concentrations of the test compound and incubate for a further

48-72 hours.

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at

37°C, allowing the formation of formazan crystals.

Add the solubilization buffer to dissolve the formazan crystals.

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of

the compound that inhibits 50% of cell growth).
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Caption: A generalized synthetic route to hydantoin derivatives.
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
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Caption: A simplified flowchart for the discovery of anticancer hydantoin derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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